2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
Description
2-Chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a thiourea-linked benzamide derivative characterized by a 2-chlorobenzamide core, a carbamothioyl bridge, and a 4-(piperidin-1-yl)phenyl substituent.
Properties
Molecular Formula |
C19H20ClN3OS |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-chloro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20ClN3OS/c20-17-7-3-2-6-16(17)18(24)22-19(25)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,24,25) |
InChI Key |
BEZTZCFDKNVGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-inflammatory agent, with studies indicating its ability to inhibit cyclooxygenase enzymes.
Industry: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, its ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physical Properties
The compound’s structural analogs differ primarily in substituents on the benzamide core, the carbamothioyl bridge, and the aryl/heteroaryl groups. These modifications significantly influence physical properties such as melting points, yields, and solubility. Key comparisons are summarized below:
Table 1: Physical Properties of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro substituents (e.g., 3-NO₂ in ) reduce melting points (168–170°C) compared to chloro analogs (216–218°C), likely due to altered crystallinity.
- Heteroaryl Modifications : Thiophene-2-carboxamide derivatives exhibit the highest melting points (244–246°C), attributed to increased aromatic stacking .
- Piperidine vs. Morpholine : Piperidine-containing analogs (e.g., ) generally show lower melting points than morpholine derivatives, reflecting differences in hydrogen-bonding capacity .
Biological Activity
2-chloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique chemical structure characterized by a piperidine ring, a phenyl group, and a thiourea moiety, which collectively enhance its potential interactions with various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2OS
- Molecular Weight : 348.88 g/mol
The presence of the chlorine atom contributes to the compound's electrophilic nature, making it amenable to further chemical modifications. The thiourea moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which is crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to modulate enzyme activity through binding mechanisms, impacting various physiological pathways. Molecular docking studies have provided insights into how this compound binds to target receptors, revealing potential mechanisms of action .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. For instance, research evaluating similar compounds demonstrated significant cytotoxic effects against human cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory capabilities. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Evaluation : A study synthesized thiourea derivatives and evaluated their anticancer activity against human prostate cancer cells (PC3). The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Research employing molecular docking techniques revealed that the compound effectively binds to specific targets involved in cancer progression, providing a rationale for its observed biological effects .
- Anti-inflammatory Studies : Experimental models demonstrated that this compound could significantly reduce inflammation markers, indicating its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
